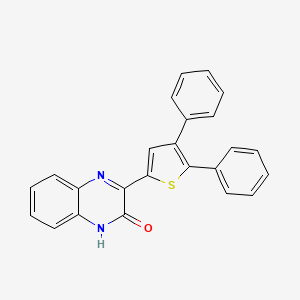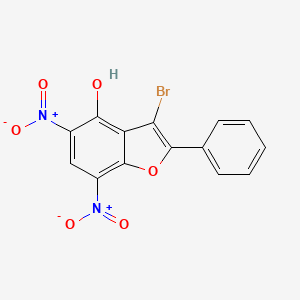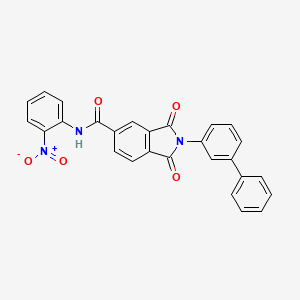![molecular formula C11H17N3O4 B4942042 Methyl [6-hydroxy-2-(morpholin-4-yl)-4,5-dihydropyrimidin-5-yl]acetate](/img/structure/B4942042.png)
Methyl [6-hydroxy-2-(morpholin-4-yl)-4,5-dihydropyrimidin-5-yl]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl [6-hydroxy-2-(morpholin-4-yl)-4,5-dihydropyrimidin-5-yl]acetate is a complex organic compound that features a morpholine ring and a dihydropyrimidine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [6-hydroxy-2-(morpholin-4-yl)-4,5-dihydropyrimidin-5-yl]acetate typically involves multi-step organic reactions. One common method involves the condensation of a morpholine derivative with a pyrimidine precursor under controlled conditions. The reaction is often catalyzed by acids or bases and may require elevated temperatures to proceed efficiently.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl [6-hydroxy-2-(morpholin-4-yl)-4,5-dihydropyrimidin-5-yl]acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Methyl [6-hydroxy-2-(morpholin-4-yl)-4,5-dihydropyrimidin-5-yl]acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: It can be used in the production of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of Methyl [6-hydroxy-2-(morpholin-4-yl)-4,5-dihydropyrimidin-5-yl]acetate involves its interaction with specific molecular targets. The morpholine ring and dihydropyrimidine core can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, making the compound useful in drug development and biochemical research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl [6-hydroxy-2-(piperidin-4-yl)-4,5-dihydropyrimidin-5-yl]acetate
- Methyl [6-hydroxy-2-(pyrrolidin-4-yl)-4,5-dihydropyrimidin-5-yl]acetate
Uniqueness
Methyl [6-hydroxy-2-(morpholin-4-yl)-4,5-dihydropyrimidin-5-yl]acetate is unique due to the presence of the morpholine ring, which imparts specific chemical and biological properties. This structural feature can influence the compound’s reactivity, binding affinity, and overall stability, distinguishing it from other similar compounds.
Eigenschaften
IUPAC Name |
methyl 2-(2-morpholin-4-yl-6-oxo-4,5-dihydro-1H-pyrimidin-5-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O4/c1-17-9(15)6-8-7-12-11(13-10(8)16)14-2-4-18-5-3-14/h8H,2-7H2,1H3,(H,12,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLDYURGXSFXTOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CN=C(NC1=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-bromo-N-[(E)-3-morpholin-4-yl-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B4941959.png)


![1-(1,2-dimethyl-1H-imidazol-5-yl)-N-({2-[4-(2-methoxyphenyl)-1-piperazinyl]-3-pyridinyl}methyl)methanamine](/img/structure/B4941983.png)
![5-[5-[(Z)-[1-(3-chloro-4-methylphenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl]furan-2-yl]isoindole-1,3-dione](/img/structure/B4941986.png)
![methyl 5-({[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}methyl)-2-furoate](/img/structure/B4941989.png)

![N-cyclohexyl-2-{[1-(3-pyridinyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B4942007.png)
![2-{[2-NITRO-5-(PIPERAZIN-1-YL)PHENYL]AMINO}ETHAN-1-OL](/img/structure/B4942030.png)
![((2S)-1-{[1-(2-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-pyrrolidinyl)methanol](/img/structure/B4942036.png)
![Propan-2-yl 4-[4-(diethylamino)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B4942050.png)

![N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-2-fluorobenzamide](/img/structure/B4942061.png)
![4-({1-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-4-piperidinyl}carbonyl)morpholine](/img/structure/B4942066.png)
